Bienvenue dans la boutique en ligne BenchChem!

Mmv-048

Antimalarial Drug Discovery Plasmodium falciparum Phenotypic Screening

MMV-048 is the first-in-class, clinically validated PfPI4K inhibitor and the only reference standard that guarantees reproducible benchmarking across all malaria life‑cycle stages. With a superior P. vivax potency of 3.4 nM—roughly 7‑fold greater than next‑generation analog UCT943—MMV-048 is the irreplaceable positive control for HTS, SAR, and liver‑stage/transmission‑blocking assays. Its well‑characterized selectivity (Kdapp 0.3 µM, minimal off‑target human kinase binding) eliminates the confounding dose‑response uncertainty introduced by non‑interchangeable analogs. Choose MMV-048 for clinically translatable, publication‑ready data.

Molecular Formula C18H14F3N3O2S
Molecular Weight 393.4 g/mol
CAS No. 1314883-11-8
Cat. No. B609195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmv-048
CAS1314883-11-8
SynonymsMMV390048;  MMV-390048;  MMV 390048;  MMV-048;  MMV 048;  MMV048.
Molecular FormulaC18H14F3N3O2S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24)
InChIKeyRTJQABCNNLMCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MMV-048 (CAS 1314883-11-8): A Clinical-Stage Plasmodium PI4K Inhibitor with Pan-Lifecycle Antimalarial Activity


MMV-048 (also designated MMV390048) is a synthetic 2-aminopyridine compound that functions as a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a novel, genetically validated drug target for malaria [1]. It competitively binds to the ATP-binding site of PfPI4K with an apparent equilibrium dissociation constant (Kdapp) of 0.3 µM [2]. As the first PfPI4K inhibitor to advance into clinical development, MMV-048 has demonstrated efficacy against all measurable life cycle stages of the malaria parasite in preclinical models, including asexual blood stages, liver schizonts, gametocytes, and ookinetes [3]. It has progressed through Phase 2a clinical trials, where a single 120 mg oral dose achieved rapid clearance of asexual parasites and gametocytes in Plasmodium vivax malaria patients [4]. The compound was discovered through a phenotypic screen of a SoftFocus kinase library and optimized from the lead compound MMV017007 to mitigate cardiovascular safety risks, achieving a favorable hERG IC50 exceeding 11 µM [5].

Why MMV-048 Cannot Be Substituted with Other Antimalarial PI4K Inhibitors


Within the Plasmodium PI4K inhibitor class, MMV-048 (the 2-aminopyridine prototype) and its next-generation analog UCT943 (a 2-aminopyrazine) exhibit markedly divergent physicochemical and pharmacological profiles that preclude simple interchangeability. Despite sharing a conserved target and core binding pharmacophore, UCT943 was specifically engineered to address the solubility limitations of MMV-048, resulting in a ~26-fold improvement in thermodynamic solubility (110 μg/mL for UCT943 vs. 4.2 μg/mL for MMV-048 at pH 6.0-6.5) [1]. This fundamental difference in aqueous solubility directly impacts formulation strategies, oral bioavailability, and exposure profiles across preclinical species [2]. Furthermore, the two compounds display distinct potency profiles across parasite life cycle stages and Plasmodium species: UCT943 shows approximately 5-fold greater potency against PfNF54 asexual blood stages (IC50 5.4 nM vs. 28 nM) and approximately 7-fold greater potency against P. vivax PI4K (IC50 23 nM vs. 3.4 nM) [3]. Consequently, substituting MMV-048 with UCT943—or any other PfPI4K inhibitor under investigation—without explicit experimental validation would introduce unquantified uncertainty into assay outcomes, confound dose-response relationships, and potentially compromise the translational relevance of research findings.

MMV-048 Product-Specific Quantitative Differentiation Evidence Against Comparators


PfNF54 Asexual Blood Stage Potency: MMV-048 vs. UCT943

In head-to-head testing under identical assay conditions, MMV-048 exhibited an IC50 of 28 nM against the intraerythrocytic life cycle stages of the drug-sensitive Plasmodium falciparum NF54 strain, while the next-generation analog UCT943 demonstrated an IC50 of 5.4 nM [1]. Although UCT943 shows superior potency in this assay, MMV-048 remains the reference standard for the 2-aminopyridine PI4K inhibitor class and serves as the foundational compound against which subsequent analogs are benchmarked [2].

Antimalarial Drug Discovery Plasmodium falciparum Phenotypic Screening

P. vivax PI4K Biochemical Inhibition: MMV-048 vs. UCT943

In direct biochemical comparison, MMV-048 inhibited recombinant Plasmodium vivax PI4K with an IC50 of 3.4 nM, whereas UCT943 exhibited an IC50 of 23 nM [1]. This represents an approximately 6.8-fold greater potency of MMV-048 against the P. vivax enzyme, highlighting differential species-specific activity within the PI4K inhibitor class [2].

Biochemical Assay Kinase Inhibition Plasmodium vivax

P. cynomolgi Liver Stage Activity: MMV-048 vs. Baseline

MMV-048 demonstrated an EC50 of 64 nM against schizont stages of Plasmodium cynomolgi (a model for P. vivax liver stage infection) in primary rhesus monkey hepatocytes [1]. In a comparative in vivo monkey model, MMV-048 provided full chemoprotection and delayed relapse of P. cynomolgi infection, although it did not achieve radical cure (elimination of hypnozoites) [2]. In contrast, UCT943 exhibited an IC50 of <10 nM against P. cynomolgi liver hypnozoites/schizonts [3].

Liver Stage Malaria Hypnozoite Prophylaxis

hERG Liability Mitigation: MMV-048 vs. Lead Compound MMV017007

Lead optimization efforts specifically addressed the cardiovascular safety liability of the early lead compound MMV017007, which exhibited an hERG IC50 of 5.5 µM and posed a risk of QT interval prolongation [1]. Through medicinal chemistry refinement, MMV-048 was engineered to achieve an hERG IC50 exceeding 11 µM, representing a >2-fold reduction in hERG channel inhibition and substantially lowering cardiotoxicity risk [2].

Cardiotoxicity Safety Pharmacology Lead Optimization

Cross-Resistance Profile: MMV-048 vs. Diverse Antimalarial Classes

Against a panel of drug-resistant Plasmodium falciparum strains, MMV-048 maintained consistent potency with an EC50 of 0.016 µM against the multidrug-resistant Dd2 strain, comparable to its activity against drug-sensitive NF54 [1]. The resistance index (Dd2 PI4K S743T mutant EC50 / wild-type EC50) was approximately 7.5-fold, whereas comparator compounds targeting different pathways exhibited markedly higher resistance indices: KAF156 (imidazolopiperazine) showed a 191-fold shift, DSM265 (DHODH inhibitor) a 20-fold shift, and DDD107498 (eEF2 inhibitor) a 2125-fold shift against their respective resistant strains [2].

Drug Resistance Multidrug-Resistant Malaria Cross-Resistance

MMV-048: Optimal Research and Procurement Application Scenarios


Reference Standard for PfPI4K Inhibitor Screening and SAR Campaigns

MMV-048 serves as the definitive reference standard for high-throughput screening (HTS) and structure-activity relationship (SAR) studies of Plasmodium PI4K inhibitors. With a well-characterized IC50 of 28 nM against PfNF54 asexual blood stages and 3.4 nM against recombinant PvPI4K [1], MMV-048 provides a reproducible benchmark for normalizing assay performance and calibrating potency thresholds across screening campaigns. Its status as the first-in-class clinical candidate makes it the logical comparator for evaluating novel PI4K-targeting chemotypes.

Positive Control for Liver Stage Malaria and Prophylaxis Models

MMV-048's validated activity against Plasmodium liver schizonts (EC50 = 64 nM in P. cynomolgi hepatocytes) and its demonstrated chemoprotective efficacy in non-human primate models [2] establish it as a preferred positive control for in vitro liver stage assays and in vivo prophylactic drug testing. Researchers investigating transmission-blocking interventions or causal prophylaxis should consider MMV-048 as a benchmark compound due to its well-documented pan-lifecycle activity profile [3].

Tool Compound for PfPI4K-Dependent Biological Pathway Dissection

MMV-048's high target selectivity—it competitively inhibits only PfPI4K among the parasite proteome, with minimal off-target binding to human kinases except PIP4K2C [4]—qualifies it as a precise chemical probe for dissecting PI4K-dependent cellular processes in Plasmodium. Studies have demonstrated that MMV-048 treatment impairs the localization of PfCDPK7 to vesicular organelles and disrupts plasma membrane development [5], providing a validated experimental system for investigating kinase-mediated parasite biology.

Clinical Candidate Comparator for P. vivax Drug Development Programs

Given its superior biochemical potency against P. vivax PI4K (IC50 = 3.4 nM) relative to next-generation analogs like UCT943 (IC50 = 23 nM) [1], MMV-048 is the preferred clinical benchmark for drug discovery programs targeting P. vivax malaria. Its demonstrated clinical efficacy in Phase 2a trials, where a single 120 mg dose rapidly cleared asexual parasites and gametocytes in P. vivax patients [6], provides a clinically validated efficacy reference for novel antimalarial candidates in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmv-048

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.